
4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine” is based on the pyrimidine ring, which is a heterocyclic aromatic compound similar to pyridine . It has two nitrogen atoms at positions 1 and 3 in the ring .Chemical Reactions Analysis
Pyrimidine derivatives, such as “4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine”, exhibit various reactivities depending on the substituents linked to the ring carbon and nitrogen atoms . The specific chemical reactions involving “4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine” are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Material Science and Biology
Pyrimidine rings are pivotal in biology and medicine, particularly due to their presence in DNA bases. Research shows that the structural configuration of pyrimidine allows for a wide range of interactions, notably through hydrogen bonding, crucial for drug action and molecular recognition processes. For instance, the study on different tautomeric forms of pyrimidine salts highlights the role of molecular structure in drug efficacy and the potential for creating novel pharmaceuticals with targeted action (A. Rajam et al., 2017).
Pyrimidine in Heterocyclic Chemistry and Drug Synthesis
The synthesis of pyrimidine-linked pyrazole heterocyclic compounds and their evaluation for insecticidal and antibacterial potentials underscore the chemical versatility of pyrimidine derivatives. This work illustrates the methodology for creating compounds that exhibit significant bioactivity, offering insights into new drug development pathways (P. P. Deohate and Kalpana A. Palaspagar, 2020).
Photolyase and DNA Repair Mechanisms
The understanding of DNA repair mechanisms, particularly those involving pyrimidine derivatives like the characterization of (6-4) photoproduct DNA photolyase, is crucial. These studies reveal how pyrimidine (6-4) pyrimidone photoproducts, a significant form of DNA damage caused by UV exposure, are repaired. Insights into the enzymatic processes that reverse the damage highlight the critical role of pyrimidine structures in maintaining genomic integrity (S. T. Kim et al., 1994).
Nonlinear Optical Properties
Research into the nonlinear optical (NLO) properties of pyrimidine derivatives provides a foundation for developing materials with potential applications in photonics and telecommunications. Studies have shown that pyrimidine rings exhibit significant NLO characteristics, making them suitable for use in optoelectronic devices. This aspect opens up new avenues for the application of pyrimidine derivatives in advanced technology sectors (A. Hussain et al., 2020).
Zukünftige Richtungen
The future directions for “4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine” and other pyrimidine derivatives could involve further exploration of their chemistry and biological significance . This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Eigenschaften
IUPAC Name |
4,5-dimethyl-6-(oxetan-3-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-7(2)10-5-11-9(6)13-8-3-12-4-8/h5,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHPRXJNMUQDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC2COC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

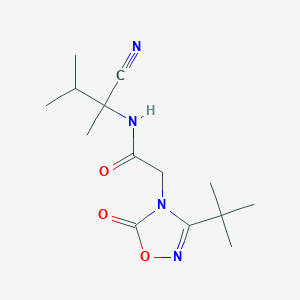
![N-(5-chloro-2-methoxyphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2839916.png)
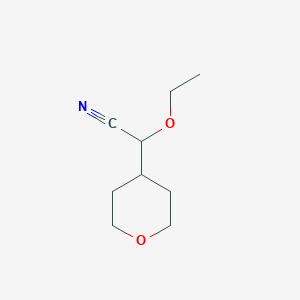
![N-(4-(diethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2839919.png)
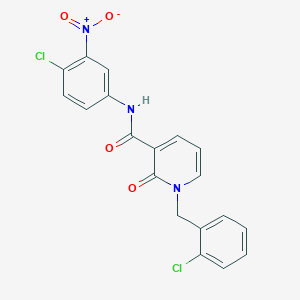
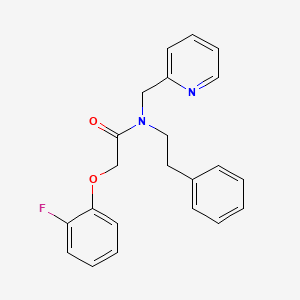
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2839924.png)
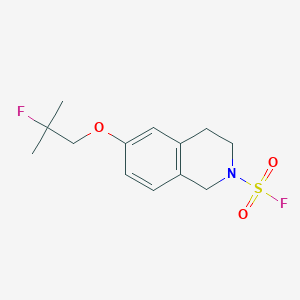
![11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2839928.png)

![(2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2839931.png)
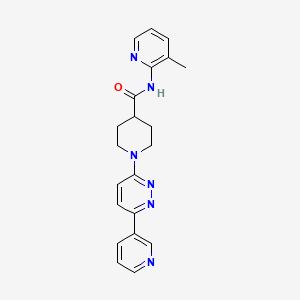

![3-((4-ethylphenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2839938.png)